molecular formula C7H7BBrNO4 B14083218 (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B14083218
M. Wt: 259.85 g/mol
InChI Key: FLDFVLVNRBWYCJ-UHFFFAOYSA-N
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Description

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-bromo-6-(methoxycarbonyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Biological Activity

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids have been recognized for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article provides an overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure which combines a pyridine ring with a boronic acid functional group. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that boronic acids exhibit various biological activities. The following sections detail specific areas of activity for this compound.

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The introduction of the boronic acid moiety into existing bioactive molecules can enhance their selectivity and efficacy against cancer cells.

Case Study:
A study demonstrated that derivatives of boronic acids could inhibit the proteasome, which is critical in cancer cell survival. The activity of this compound in this context remains to be fully characterized but is hypothesized to show similar effects based on structural analogs .

2. Antibacterial Properties

Boronic acids have also shown promise as antibacterial agents. They can disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Research Findings:
A review highlighted that several boronic acid derivatives exhibit antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in pathways involving kinases and proteases.

Table 1: Inhibition Potency of Boronic Acids on Various Enzymes

CompoundTarget EnzymeIC50 (µM)
This compoundp38 MAPKTBD
BortezomibProteasome0.5
ML3403p38 MAPK0.8

Note: TBD indicates that the data is yet to be determined for the specific compound under investigation.

The mechanism by which this compound exerts its biological effects likely involves the formation of reversible covalent bonds with target proteins, leading to altered enzymatic activity or protein stability.

Q & A

Basic Questions

Q. What are the synthetic methodologies for preparing (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach is to introduce the boronic acid group via Miyaura borylation, where halogen-metal exchange or transition-metal catalysis (e.g., Pd or Rh) is employed. For example, rhodium-catalyzed carboxylation of arylboronic esters with CO₂ has been used for methoxycarbonyl introduction in related compounds . Optimization requires inert atmospheres, precise stoichiometry of reagents (e.g., 1.2 eq. bis(pinacolato)diboron), and monitoring reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is critical due to boronic acid sensitivity to moisture.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structural integrity?

  • Answer :

  • ¹H NMR : The pyridine protons (e.g., H-3 and H-5) appear as distinct singlets or doublets in the aromatic region (δ 7.5–9.0 ppm). The methoxycarbonyl group’s methyl protons resonate as a singlet near δ 3.9 ppm.
  • ¹¹B NMR : A peak near δ 30 ppm confirms the boronic acid moiety.
  • IR : Stretching frequencies for B–O (∼1350 cm⁻¹) and C=O (∼1700 cm⁻¹) validate functional groups.
  • Reference data from similar compounds (e.g., 4-(methoxycarbonyl)phenylboronic acid) can guide assignments .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methoxycarbonyl substituents influence Suzuki-Miyaura cross-coupling reactivity?

  • Answer : The bromo group at the 2-position creates steric hindrance, potentially slowing transmetallation in Suzuki reactions. Computational studies (DFT) suggest the electron-withdrawing methoxycarbonyl group at the 6-position reduces electron density at the boronic acid, decreasing reactivity. Competing pathways (e.g., protodeboronation) may arise under basic conditions. To mitigate this, ligands like SPhos or XPhos enhance catalytic efficiency by stabilizing the Pd center .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its stability?

  • Answer : X-ray crystallography reveals inversion dimers formed via O–H∙∙∙O hydrogen bonds between boronic acid groups (O∙∙∙O distance: ~2.75 Å). The methoxycarbonyl group participates in C–H∙∙∙O interactions with adjacent aromatic protons, creating layered sheets. These interactions enhance thermal stability but may reduce solubility in non-polar solvents. SHELX refinement (e.g., SHELXL-2018) is critical for modeling disorder in the boronic acid moiety .

Q. How can this compound serve as a bioisostere in drug design, particularly for targeting carbohydrate-binding proteins?

  • Answer : Boronic acids form reversible covalent bonds with diols (e.g., serine proteases’ active sites). The pyridine core mimics aromatic pharmacophores, while the bromo group allows further functionalization (e.g., click chemistry). Rational design using molecular docking (AutoDock Vina) can predict binding affinity to targets like β-lactamases or lectins. Stability under physiological conditions (pH 7.4) must be validated via HPLC-MS .

Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?

  • Answer : Discrepancies in coupling yields (40–85%) arise from varying base strength (K₂CO₃ vs. CsF) and solvent polarity (THF vs. DMF). For example, polar aprotic solvents stabilize the boronate intermediate but may promote side reactions. Systematic screening via DoE (Design of Experiments) identifies optimal conditions. Conflicting crystallographic data (e.g., bond angles ±0.5°) require validation using high-resolution synchrotron data .

Properties

Molecular Formula

C7H7BBrNO4

Molecular Weight

259.85 g/mol

IUPAC Name

(2-bromo-6-methoxycarbonylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H7BBrNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3

InChI Key

FLDFVLVNRBWYCJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C(=O)OC)(O)O

Origin of Product

United States

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